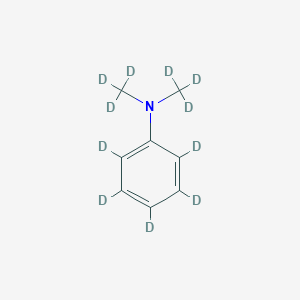

N,N-Dimethylaniline-D11

Description

BenchChem offers high-quality N,N-Dimethylaniline-D11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylaniline-D11 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTDJTHDQAWBAV-JFZRXOORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Imperative for Isotope Dilution: Overcoming Analytical Challenges

An In-Depth Technical Guide to N,N-Dimethylaniline-D11: Principles and Applications in High-Sensitivity Quantitative Analysis

Executive Summary: N,N-Dimethylaniline-D11 (DMA-D11) is the deuterated stable isotope-labeled (SIL) analog of N,N-Dimethylaniline. Its near-identical physicochemical properties to the unlabeled form, combined with a significant mass shift of 11 daltons, make it an indispensable tool in modern analytical chemistry. This guide details the core principles of its application, focusing on its role as a high-fidelity internal standard for isotope dilution mass spectrometry (IDMS). We provide a comprehensive overview of its properties, a detailed protocol for its use in quantifying trace-level N,N-Dimethylaniline as a potential genotoxic impurity (PGI) in pharmaceutical ingredients, and the scientific rationale behind each procedural step, empowering researchers to achieve the highest levels of accuracy and precision in their quantitative workflows.

Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or gas chromatography (GC), is a cornerstone of modern research. However, achieving high accuracy is often complicated by unavoidable experimental variations. Two primary challenges are:

-

Matrix Effects: Co-eluting, undetected components from the sample matrix (e.g., plasma, soil, pharmaceutical excipients) can either suppress or enhance the ionization of the target analyte in the MS source. This leads to an under- or overestimation of the analyte's true concentration.

-

Analyte Loss During Sample Preparation: Multi-step sample preparation workflows, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can suffer from incomplete and variable recovery of the analyte.

The Isotope Dilution Mass Spectrometry (IDMS) technique elegantly circumvents these issues.[1][2][3] It is considered a definitive method in analytical chemistry due to its high accuracy and reliability.[4] The principle involves adding a known quantity of a stable isotope-labeled version of the analyte—in this case, DMA-D11—to the sample at the earliest possible stage.[3] This SIL internal standard (IS) co-elutes with the native analyte and experiences the exact same matrix effects and extraction losses. Because the mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio, the final quantification is based on the ratio of the analyte signal to the IS signal. This ratio remains constant regardless of signal suppression or sample loss, enabling highly accurate and precise quantification.[4]

Physicochemical Profile of N,N-Dimethylaniline-D11

N,N-Dimethylaniline-D11 is a synthetic compound where all eleven hydrogen atoms of the parent molecule, N,N-Dimethylaniline, have been replaced with deuterium (²H). This substitution is foundational to its utility.

Chemical Properties and Structure

The key physical and chemical properties of DMA-D11 are summarized below. Note the critical difference in molecular weight compared to its non-labeled counterpart, which is essential for mass spectrometric differentiation.

| Property | Value | Source |

| IUPAC Name | 2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | [5][6] |

| CAS Number | 85785-00-8 | [5][6][7] |

| Molecular Formula | C₈D₁₁N | [5][6] |

| Molecular Weight | 132.25 g/mol | [5][6] |

| Accurate Mass | 132.1582 Da | [6][8][9] |

| Unlabeled CAS | 121-69-7 (for N,N-Dimethylaniline) | [6][8] |

| Unlabeled MW | 121.18 g/mol | [10][11] |

The Critical Role of Isotopic and Chemical Purity

For DMA-D11 to serve as a reliable internal standard, two purity metrics are paramount:

-

Chemical Purity: Refers to the absence of any other chemical compounds. High chemical purity (typically >98%) ensures that the standard solution's concentration is accurately known and that no impurities interfere with the analysis.[12]

-

Isotopic Purity (or Deuterium Incorporation): This measures the percentage of the compound that is fully deuterated (D11). High isotopic purity (e.g., >98 atom % D) is crucial to prevent "crosstalk," where the isotopic distribution of the standard might overlap with the signal of the unlabeled analyte, leading to inaccurate quantification.[12]

Principle of Application: Isotope Dilution Mass Spectrometry (IDMS)

The core of the IDMS workflow is the establishment of a calibration curve based on the response ratio of the analyte to the internal standard. This process corrects for variations throughout the analytical procedure.

The IDMS Quantification Workflow

The logical flow of an experiment using DMA-D11 as an internal standard is depicted below. The central principle is that any loss or signal fluctuation affects both the analyte and the standard equally, preserving their ratio.

Caption: Workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.

Practical Application: Quantification of N,N-Dimethylaniline as a Genotoxic Impurity

N,N-Dimethylaniline (DMA) is a common reagent in chemical synthesis and may be present as a trace-level impurity in active pharmaceutical ingredients (APIs).[13][14] Due to its classification as a potential genotoxic impurity (PGI) and suspected carcinogen, regulatory bodies mandate strict control over its presence in drug products.[14][15][16] The following protocol outlines a self-validating LC-MS/MS method for its precise quantification using DMA-D11.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| N,N-Dimethylaniline (DMA) | Certified Reference Standard (>99.5%) | Analyte for calibration curve |

| N,N-Dimethylaniline-D11 (DMA-D11) | >98% Chemical Purity, >98% Isotopic Purity | Internal Standard (IS) |

| Acetonitrile (ACN) | LC-MS Grade | Mobile phase & solvent |

| Methanol (MeOH) | LC-MS Grade | Stock solution solvent |

| Formic Acid | LC-MS Grade | Mobile phase additive (improves ionization) |

| Water | Ultrapure (18.2 MΩ·cm) | Mobile phase |

| API Sample | - | Matrix for analysis |

Step-by-Step Experimental Protocol

Rationale: This protocol is designed to be self-validating by including calibration standards, quality controls (QCs), and system suitability checks.

Step 1: Preparation of Stock and Working Solutions

-

1.1 DMA Primary Stock (1 mg/mL): Accurately weigh ~10 mg of DMA standard into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol.

-

Rationale: Creating a concentrated primary stock minimizes weighing errors and allows for stable long-term storage.

-

-

1.2 DMA-D11 IS Stock (100 µg/mL): Accurately weigh ~1 mg of DMA-D11 into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol.

-

Rationale: The IS stock is prepared separately to prevent cross-contamination.

-

-

1.3 IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock (1.2) using 50:50 Acetonitrile:Water.

-

Rationale: The working solution concentration is chosen to yield a robust signal in the MS without saturating the detector.

-

Step 2: Preparation of Calibration Curve and Quality Control (QC) Samples

-

2.1: Serially dilute the DMA Primary Stock (1.1) to prepare a set of calibration standards. For a typical PGI analysis, a range from 0.5 ng/mL to 200 ng/mL is appropriate.

-

2.2: In separate microcentrifuge tubes, pipette 50 µL of each calibration standard.

-

2.3: To every tube, add 50 µL of the IS Working Solution (1.3).

-

2.4: Add 900 µL of 50:50 Acetonitrile:Water to each tube to simulate a final sample dilution. Vortex to mix.

-

Rationale: Adding the IS to every standard and sample ensures the analyte/IS ratio is the basis for quantification. Preparing QCs from a separate stock weighing (if available) provides an independent check of accuracy.

-

Step 3: Sample Preparation

-

3.1: Accurately weigh ~100 mg of the API sample into a centrifuge tube.

-

3.2: Add 950 µL of 50:50 Acetonitrile:Water.

-

3.3: Add 50 µL of the IS Working Solution (1.3). This is the critical spiking step.

-

Rationale: The IS must be added before any extraction or cleanup step to correct for analyte loss during these procedures.

-

-

3.4: Vortex vigorously for 2 minutes to dissolve the API and equilibrate the IS with the sample matrix.

-

3.5: Centrifuge at 10,000 x g for 10 minutes to pelletize any insoluble material.

-

3.6: Transfer the supernatant to an LC autosampler vial for analysis.

Step 4: LC-MS/MS Instrumentation and Conditions

This method uses tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

| Parameter | Condition | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry for retaining aromatic amines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase. Formic acid provides protons for positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |

| Gradient | 5% B to 95% B over 5 min | Separates analyte from matrix components. |

| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 5 µL | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | DMA is a basic amine, readily protonated in ESI+. |

| MRM Transition (DMA) | Q1: 122.1 -> Q3: 105.1 | Precursor ion [M+H]⁺ and a stable product ion. |

| MRM Transition (DMA-D11) | Q1: 133.2 -> Q3: 113.1 | Precursor ion [M+H]⁺ and a corresponding stable product ion. |

Data Analysis and System Suitability

-

Generate Calibration Curve: Plot the peak area ratio (DMA/DMA-D11) against the known concentration of the calibration standards. Apply a linear regression with a 1/x weighting. The correlation coefficient (r²) should be >0.995.

-

Quantify Samples: For each API sample, determine the peak area ratio from the chromatogram. Use the regression equation from the calibration curve to calculate the concentration of DMA in the sample.

-

System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The relative standard deviation (%RSD) of the peak area ratio should be <15%. This ensures the analytical system is performing consistently.

-

Acceptance Criteria: The calculated concentrations of the QC samples must be within ±20% of their nominal value.

Synthesis and Advanced Considerations

Synthesis Overview

The synthesis of deuterated aromatic amines like DMA-D11 is a specialized process. Common strategies include:

-

Acid-Catalyzed H-D Exchange: Using strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) or deuterium sulfate (D₂SO₄) can facilitate the exchange of aromatic protons with deuterium through an electrophilic aromatic substitution mechanism.[17]

-

Metal-Free Reductive Deuteration: Modern methods can use reagents like deuterated triflic acid and deuterated triethylsilane to achieve high levels of deuterium incorporation in a controlled manner.[18]

-

Starting from Deuterated Precursors: Building the molecule from deuterated building blocks, such as deuterated aniline or deuterated methylating agents.[19]

Caption: Conceptual pathways for the synthesis of N,N-Dimethylaniline-D11.

Potential Pitfalls

-

Isotopic Exchange: While the C-D bonds in DMA-D11 are highly stable, analysts should be aware of the potential for back-exchange (D-to-H) under extreme pH or temperature conditions during sample processing, although this is rare for aromatic C-D bonds.

-

Cross-Contribution: In cases of low isotopic purity, the M+1 or M+2 isotope peaks of the unlabeled analyte could potentially interfere with the signal of a less-deuterated standard (e.g., D3 or D6). The large mass difference of DMA-D11 (11 Da) makes this a negligible concern.

Conclusion

N,N-Dimethylaniline-D11 is more than just a deuterated molecule; it is an enabling tool for achieving the highest level of confidence in quantitative analysis. By acting as an ideal internal standard in isotope dilution mass spectrometry, it allows researchers to effectively negate the challenges of matrix effects and variable analyte recovery. Its application is particularly critical in regulated environments, such as the pharmaceutical industry, where the accurate measurement of trace-level impurities is essential for ensuring patient safety. The methodologies and principles outlined in this guide provide a robust framework for the successful implementation of DMA-D11 in high-sensitivity analytical workflows.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101367365, N,N-Dimethylaniline-D11. PubChem. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

-

Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. Available from: National Institutes of Health. [Link]

-

Britannica (2023). Isotope dilution. Britannica. [Link]

-

Wikipedia (2023). Isotope dilution. Wikipedia. [Link]

-

Anerao, N., et al. (2020). Trace analysis of potential genotoxic impurity N,N‐dimethylaniline in linagliptin active pharmaceutical ingredient using HPLC. ResearchGate. [Link]

-

Lecomte, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(33), 11157-11165. Royal Society of Chemistry. [Link]

-

Costas-Rodríguez, M., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Royal Society of Chemistry. [Link]

-

Chemistry For Everyone (2024). What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]

-

Evans, E. A. (1966). XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Canadian Journal of Chemistry, 44(1), 1-10. Canadian Science Publishing. [Link]

-

Lecomte, M., et al. (2021). Synthesis of selectively α-deuterated amines. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. PubChem. [Link]

-

Fassina, G., et al. (1993). Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. Environmental and Molecular Mutagenesis, 21(4), 349-56. PubMed. [Link]

-

Zhang, L., et al. (2017). Determination of trace level of genotoxic impurity N, N-dimethylaniline in flucytosine. Journal of Pharmaceutical Analysis. Ingenta Connect. [Link]

-

The Good Scents Company (n.d.). N,N-dimethyl aniline. The Good Scents Company. [Link]

-

Wikipedia (2024). Dimethylaniline. Wikipedia. [Link]

-

International Agency for Research on Cancer (1993). N,N-Dimethylaniline. IARC Publications. [Link]

-

Bohrium (2020). Trace analysis of potential genotoxic impurity N , N ‐dimethylaniline in linagliptin active pharmaceutical ingredient using HPLC. Bohrium. [Link]

-

Aitel (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Aitel. [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 3. Isotope dilution - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. N,N-Dimethylaniline-D11 | C8H11N | CID 101367365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylaniline-d11 | LGC Standards [lgcstandards.com]

- 7. clearsynth.com [clearsynth.com]

- 8. N,N-Dimethylaniline-d11 | LGC Standards [lgcstandards.com]

- 9. N,N-Dimethylaniline-d11 | LGC Standards [lgcstandards.com]

- 10. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 12. N,N-Dimethylaniline-d11 | LGC Standards [lgcstandards.com]

- 13. researchgate.net [researchgate.net]

- 14. Trace analysis of potential genotoxic impurity N , N ‐dimethylaniline in linagliptin active pharmaceutical ingredient using HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Significance of Isotopic Labeling

An In-depth Technical Guide to the Chemical Properties and Applications of N,N-Dimethylaniline-D11

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N,N-Dimethylaniline-D11 (CAS No. 85785-00-8), a deuterated isotopologue of N,N-Dimethylaniline. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical workflows.

In modern analytical science, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision. N,N-Dimethylaniline-D11 is the deuterated form of N,N-Dimethylaniline, a versatile organic compound used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] The replacement of eleven hydrogen atoms with deuterium imparts a significant mass shift, making it an ideal internal standard for the quantification of N,N-Dimethylaniline in complex matrices. Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.[3]

Physicochemical and Spectroscopic Properties

The core chemical properties of N,N-Dimethylaniline-D11 are summarized in the table below. These properties are largely comparable to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of deuterium.

| Property | Value | Source |

| IUPAC Name | 2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | [4] |

| CAS Number | 85785-00-8 | [4] |

| Molecular Formula | C₈D₁₁N | [5] |

| Molecular Weight | 132.25 g/mol | [4] |

| Appearance | Very Dark Orange to Very Dark Brown Oil | |

| Solubility | Soluble in Acetone (Very Slightly), DMSO (Slightly) |

Spectroscopic Profile

The following sections describe the expected spectroscopic characteristics of N,N-Dimethylaniline-D11, with comparisons to its non-deuterated analogue where relevant.

In mass spectrometry, N,N-Dimethylaniline-D11 will exhibit a molecular ion peak (M+) at m/z 132, which is 11 mass units higher than that of N,N-Dimethylaniline (m/z 121).[6] This significant mass difference allows for the clear distinction between the analyte and the internal standard in a mass spectrometer, which is fundamental to its application in quantitative analysis.

-

¹H NMR: The ¹H NMR spectrum of N,N-Dimethylaniline-D11 is expected to be devoid of signals, as all hydrogen atoms have been replaced by deuterium. This is in stark contrast to the ¹H NMR spectrum of N,N-Dimethylaniline, which shows a singlet for the six methyl protons at approximately 2.93 ppm and multiplets for the five aromatic protons between 6.63 and 7.24 ppm.[7][8][9]

-

¹³C NMR: The ¹³C NMR spectrum of N,N-Dimethylaniline-D11 will show signals for the carbon atoms, but the multiplicities of these signals will be affected by coupling to deuterium (C-D coupling), which is different from C-H coupling. The chemical shifts will be similar to those of N,N-Dimethylaniline, which are approximately 41.0 ppm for the methyl carbons and between 113.1 and 151.1 ppm for the aromatic carbons.[7][10]

The IR spectrum of N,N-Dimethylaniline-D11 will show characteristic C-D stretching and bending vibrations at lower frequencies (wavenumbers) compared to the C-H vibrations in the spectrum of N,N-Dimethylaniline. For instance, the C-H stretching vibrations of the methyl and aromatic groups in N,N-Dimethylaniline typically appear in the 2800-3100 cm⁻¹ region.[11] The corresponding C-D stretching vibrations in N,N-Dimethylaniline-D11 are expected to appear in the 2100-2300 cm⁻¹ region.

Synthesis of N,N-Dimethylaniline-D11

A plausible synthetic route for N,N-Dimethylaniline-D11 involves the N-alkylation of aniline-d5 with a deuterated methylating agent, such as iodomethane-d3 or dimethyl sulfate-d6, in the presence of a base. Aniline-d5 itself can be prepared from the reduction of nitrobenzene-d5.

Caption: Proposed synthetic workflow for N,N-Dimethylaniline-D11.

Application in Quantitative Analysis: A Validated Workflow

The primary application of N,N-Dimethylaniline-D11 is as an internal standard for the accurate quantification of N,N-Dimethylaniline in various matrices, such as environmental samples or in the context of drug metabolism studies.

Caption: A typical analytical workflow for quantification using an internal standard.

Experimental Protocol: Quantification of N,N-Dimethylaniline in Water by LC-MS/MS

This protocol provides a step-by-step methodology for the determination of N,N-Dimethylaniline in water samples.

1. Preparation of Standards and Reagents:

-

Prepare a stock solution of N,N-Dimethylaniline (1 mg/mL) in methanol.

-

Prepare a stock solution of N,N-Dimethylaniline-D11 (1 mg/mL) in methanol.

-

Prepare a series of calibration standards by spiking known amounts of the N,N-Dimethylaniline stock solution into blank water.

-

Prepare a working internal standard solution of N,N-Dimethylaniline-D11 (e.g., 1 µg/mL) in methanol.

2. Sample Preparation:

-

To 1 mL of the water sample (or calibration standard), add a fixed amount (e.g., 10 µL) of the working internal standard solution.

-

Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

- N,N-Dimethylaniline: e.g., m/z 122 -> 105

- N,N-Dimethylaniline-D11: e.g., m/z 133 -> 111

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (N,N-Dimethylaniline / N,N-Dimethylaniline-D11).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of N,N-Dimethylaniline in the unknown samples by interpolation from the calibration curve.

Safety and Handling

N,N-Dimethylaniline and its deuterated form are toxic and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[8] It is also toxic to aquatic life.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

References

-

SIELC Technologies. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. Available at: [Link]

-

Chem Service. (2016). SAFETY DATA SHEET: N,N-Dimethylaniline-d11. Available at: [Link]

-

PubMed. (2009). Separation and Analysis of Dimethylaniline Isomers by Supercritical Fluid Chromatography--Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

-

ResearchGate. (2021). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Available at: [Link]

-

PubChem. N,N-Dimethylaniline-D11. Available at: [Link]

-

ResearchGate. (2018). The synthetic route of N, N-Dimethylaniline. Available at: [Link]

-

PrepChem.com. Preparation of N,N-dimethylaniline. Available at: [Link]

-

RSC Publishing. (2009). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Available at: [Link]

- Supporting Information. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst.

-

SpectraBase. n,n-Dimethylaniline - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

NIST. Benzenamine, N,N-dimethyl-. Available at: [Link]

-

IARC Publications. N,N-Dimethylaniline. Available at: [Link]

-

mzCloud. N N Dimethylaniline. Available at: [Link]

-

PubChem. N,N-Dimethylaniline. Available at: [Link]

-

NIST. N,N-Diethylaniline. Available at: [Link]

-

OSHA. N,N-Dimethylaniline Method no.: PV2064. Available at: [Link]

-

ResearchGate. (2018). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c), o-chloroaniline (d), m-chloro aniline (e), benzyl alcohol (f). Available at: [Link]

-

SpectraBase. N,N-dimethylaniline, picrate - Optional[FTIR] - Spectrum. Available at: [Link]

-

MassBank. n,n-dimethylaniline. Available at: [Link]

-

Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

-

PubMed. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Available at: [Link]

-

ResearchGate. (2010). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Available at: [Link]

-

ResearchGate. (2018). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method. Available at: [Link]

-

SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Available at: [Link]

Sources

- 1. N,N-Dimethylaniline(121-69-7) IR Spectrum [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N,N-Dimethylaniline-D11 | C8H11N | CID 101367365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Dimethylaniline-d11 | LGC Standards [lgcstandards.com]

- 6. N,N-Dimethylaniline(121-69-7) MS [m.chemicalbook.com]

- 7. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 8. N,N-Dimethylaniline(121-69-7) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzenamine, N,N-dimethyl- [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis of N,N-Dimethylaniline-D11

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides an in-depth technical overview of the synthesis, purification, and characterization of N,N-Dimethylaniline-D11 (perdeuterated N,N-dimethylaniline). This isotopically labeled compound is a critical tool for researchers in drug metabolism, pharmacokinetic (DMPK) studies, and quantitative bioanalysis, where it serves as an ideal internal standard for mass spectrometry-based assays. We will explore the strategic selection of deuterated precursors, delve into the mechanistic underpinnings of the synthetic route, and present a detailed, field-proven experimental protocol. This document is intended for an audience of researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to preparing this essential research compound.

Introduction: The Significance of Isotopic Labeling

In modern pharmaceutical research, stable isotope labeling is an indispensable technique. The substitution of atoms with their heavier, non-radioactive isotopes (like deuterium, ²H or D) creates molecules that are chemically identical to their unlabeled counterparts but physically distinguishable by mass spectrometry (MS). N,N-Dimethylaniline-D11, in which the five phenyl hydrogens and six methyl hydrogens are replaced with deuterium, is an exemplary internal standard. Its co-elution with the non-labeled analyte during chromatography, coupled with its distinct mass-to-charge ratio (m/z), allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.

The applications for isotopically labeled compounds like N,N-Dimethylaniline-D11 are extensive, primarily serving as internal standards in absorption, distribution, metabolism, and excretion (ADME) studies.[1] Furthermore, the kinetic isotope effect—the change in reaction rate upon isotopic substitution—can provide profound insights into the transition states of chemical reactions and metabolic pathways.[1]

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient pathway to N,N-Dimethylaniline-D11 is through the exhaustive N-methylation of an isotopically labeled precursor, Aniline-d5. This strategy ensures the incorporation of deuterium at all eleven positions.

Precursor Selection

-

Aniline-d5 (C₆D₅NH₂): The foundational precursor, providing the deuterated aromatic ring. It is commercially available with high isotopic purity.[2][3] The two amine protons are readily exchangeable and do not require prior deuteration.

-

Iodomethane-d3 (CD₃I): The chosen methylating agent. It offers high reactivity and ensures the introduction of two trideuteromethyl groups. While other deuterated methylating agents like methanol-d4 or dimethyl sulfate-d6 could be used, iodomethane-d3 provides a clean, high-yield reaction under relatively mild conditions suitable for bench-scale synthesis.

Reaction Mechanism: Exhaustive N-Methylation via Sₙ2

The core transformation is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of the Aniline-d5, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of Iodomethane-d3, displacing the iodide ion, which is an excellent leaving group.

This process occurs in two successive steps:

-

Mono-methylation: Aniline-d5 reacts with the first equivalent of CD₃I to form N-(methyl-d3)aniline-d5.

-

Di-methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly reacts with a second equivalent of CD₃I to yield the final tertiary amine, N,N-bis(methyl-d3)aniline-d5, which is N,N-Dimethylaniline-D11.

To drive the reaction to completion and prevent the formation of a quaternary ammonium salt, a non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential. The base neutralizes the hydroiodic acid (HI) formed during the reaction, preventing the protonation of the aniline and maintaining its nucleophilicity.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a properly equipped chemical laboratory with appropriate safety measures in place.

Reagents and Equipment

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Notes |

| Aniline-d5 | C₆D₅NH₂ | 98.16 | 5.0 g (50.9 mmol) | 98+ atom % D.[3] |

| Iodomethane-d3 | CD₃I | 144.96 | 16.2 g (111.8 mmol) | 99.5+ atom % D. Use in a fume hood.[4] |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 15.5 g (112.2 mmol) | Finely powdered and dried. |

| Anhydrous Acetone | C₃H₆O | 58.08 | 150 mL | Reagent grade, dried over molecular sieves. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | For extraction. |

| Saturated NaCl Solution | NaCl(aq) | - | 100 mL | For washing. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | For drying. |

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, fractional distillation apparatus (vacuum-jacketed), inert atmosphere setup (Nitrogen or Argon).

Synthetic Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar). Ensure all glassware is thoroughly dried.

-

Charging Reagents: To the flask, add Aniline-d5 (5.0 g, 50.9 mmol), anhydrous acetone (150 mL), and anhydrous potassium carbonate (15.5 g, 112.2 mmol). Begin vigorous stirring to create a fine suspension.

-

Addition of Methylating Agent: Slowly add Iodomethane-d3 (16.2 g, 111.8 mmol, ~2.2 equivalents) to the stirring suspension at room temperature. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 56°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material and the mono-methylated intermediate.

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter the suspension to remove the inorganic salts (K₂CO₃ and the KI byproduct). Wash the solids with a small amount of fresh acetone.

-

Combine the filtrates and remove the acetone using a rotary evaporator.

-

Dissolve the resulting oily residue in diethyl ether (~150 mL) and transfer to a separatory funnel.

-

Wash the organic layer twice with a saturated aqueous solution of NaCl (2 x 50 mL) to remove any remaining water-soluble impurities.

-

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

Purification: The Critical Step

Purification is paramount to obtaining a high-purity standard. The primary impurities are unreacted Aniline-d5 and the intermediate, N-(methyl-d3)aniline-d5. Fractional distillation under reduced pressure is the most effective method for separation.[5]

-

Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column.

-

Distillation: Carefully distill the crude product under reduced pressure. Collect the fractions based on boiling point.

-

Collection: The pure N,N-Dimethylaniline-D11 fraction should be collected. The expected boiling point is ~194°C at atmospheric pressure, which will be significantly lower under vacuum.

An optional, highly effective pre-purification step involves treating the crude product with acetic anhydride.[5][6] This converts the primary (Aniline-d5) and secondary (N-(methyl-d3)aniline-d5) amine impurities into their corresponding acetamides. These acetamides have much higher boiling points and will remain in the distillation flask, simplifying the final distillation.

Product Characterization and Data

The identity, purity, and isotopic enrichment of the final product must be rigorously confirmed.

| Property | Value |

| Chemical Formula | C₈D₁₁N |

| Molecular Weight | 132.25 g/mol |

| CAS Number | 85785-00-8 |

| Appearance | Colorless to pale yellow oily liquid |

| Expected Yield | 60-75% |

| Expected Chemical Purity | >99% (by GC) |

| Expected Isotopic Purity | >98 atom % D |

| Mass Spectrometry (EI) | Expected M⁺ Ion (m/z): 132. Key Fragments: 131, 115, 77 (d5-phenyl) |

| ¹H NMR | Should show only trace signals corresponding to residual protons. |

| ²H NMR (CDCl₃) | Aromatic-D: ~7.2-6.7 ppm. N-(CD₃)₂: ~2.9 ppm. |

Safety and Handling

-

Iodomethane-d3: This reagent is volatile, toxic, and a suspected carcinogen. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.[4]

-

Aniline-d5: Toxic by inhalation, ingestion, and skin absorption. It can cause methemoglobinemia. Handle with appropriate PPE in a well-ventilated area or fume hood.

-

General Precautions: The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the reaction. All waste materials should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of N,N-Dimethylaniline-D11 presented here is a robust and reproducible method adapted from established chemical principles. By carefully selecting high-purity deuterated starting materials and employing a rigorous purification strategy, researchers can confidently produce this invaluable internal standard. The successful execution of this protocol will yield a high-quality reagent critical for advancing research in drug development and bioanalysis, ensuring the accuracy and reliability of quantitative mass spectrometry data.

References

-

LookChem. Purification of N,N-Dimethylaniline. Chempedia. Available from: [Link]

-

Catalysis Science & Technology. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. RSC Publishing. 2021. Available from: [Link]

-

PrepChem.com. Preparation of N,N-dimethylaniline. Available from: [Link]

-

ResearchGate. The synthetic route of N, N-Dimethylaniline. Available from: [Link]

-

Verhelst, S. H. L. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. National Institutes of Health. 2021. Available from: [Link]

-

ResearchGate. Different protocols for methylation of aniline. Available from: [Link]

- Google Patents. Method for purifying N, N-dimethylaniline by acid anhydride. CN1243119A.

-

PubChem. N,N-Dimethylaniline-D11. National Institutes of Health. Available from: [Link]

-

Reddit. Methylation using iodomethane. r/Chempros. 2020. Available from: [Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. 2018. Available from: [Link]

-

PubChem. Aniline-d5. National Institutes of Health. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]

- 3. Aniline-d5 | C6H7N | CID 123211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]

- 6. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride - Google Patents [patents.google.com]

N,N-Dimethylaniline-D11 molecular weight

An In-depth Technical Guide on the Molecular Weight and Application of N,N-Dimethylaniline-D11

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolomic research, precision and accuracy are paramount. The quantification of analytes in complex matrices demands robust methodologies that can account for variations in sample preparation and instrument response. Stable Isotope-Labeled Internal Standards (SIL-IS) are the cornerstone of such methodologies, and N,N-Dimethylaniline-D11 (D11-DMA) serves as a quintessential example. This guide provides a detailed examination of the molecular properties of D11-DMA, focusing on its molecular weight, and elucidates its critical role as an internal standard in quantitative mass spectrometry, offering both theoretical grounding and a practical experimental framework.

Section 1: Fundamental Physicochemical Properties

N,N-Dimethylaniline (DMA) is a tertiary amine widely used as a solvent, a reagent in dye manufacturing, and an intermediate in various organic syntheses[1][2]. Its deuterated analogue, N,N-Dimethylaniline-D11, is structurally identical except for the substitution of eleven protium (¹H) atoms with deuterium (²H) atoms. This isotopic substitution occurs at the five positions on the phenyl ring and the six positions on the two methyl groups[3][4]. While this change has a negligible effect on the chemical properties and chromatographic behavior of the molecule, it results in a significant and predictable increase in its mass.

The core of its utility lies in this mass difference. The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. Deuterium (²H) has an atomic weight of approximately 2.014 amu, whereas protium (¹H) is approximately 1.008 amu. The substitution of eleven hydrogen atoms with deuterium results in a substantial mass shift, making the labeled compound easily distinguishable from its endogenous or unlabeled counterpart by a mass spectrometer.

Data Presentation: A Comparative Analysis

The precise mass of these compounds is critical for high-resolution mass spectrometry. The monoisotopic mass represents the mass of a molecule calculated using the mass of the most abundant isotope of each element, which is the value observed in a mass spectrum. The average molecular weight is the weighted average of the masses of all isotopic variants of the molecule.

| Property | N,N-Dimethylaniline (Unlabeled) | N,N-Dimethylaniline-D11 (Labeled) |

| Molecular Formula | C₈H₁₁N[5] | C₈D₁₁N[6] |

| Average Molecular Weight | 121.18 g/mol [1][7] | 132.25 g/mol [3][6] |

| Monoisotopic Mass | 121.089149 Da[1][8] | 132.158193 Da[3] |

Section 2: The Principle of Isotope Dilution Mass Spectrometry

The use of D11-DMA as an internal standard is a direct application of the isotope dilution mass spectrometry (IDMS) principle. This technique is considered a gold standard for quantitative analysis due to its high precision and accuracy[9].

The Causality of an Ideal Internal Standard: An ideal internal standard must behave as identically as possible to the analyte of interest throughout the entire analytical workflow—from extraction and derivatization to chromatography and ionization—but be clearly distinguishable by the detector.

-

Co-elution: Because D11-DMA has virtually the same polarity and chemical structure as unlabeled DMA, it co-elutes from the liquid chromatography (LC) column. This ensures that both compounds enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions and any potential matrix effects (ion suppression or enhancement).

-

Similar Ionization Efficiency: Both compounds exhibit nearly identical ionization behavior, meaning the ratio of their ion signals is directly proportional to their concentration ratio.

-

Mass Differentiation: The significant mass difference (11 Da) allows the mass spectrometer to detect and quantify both compounds simultaneously without any signal overlap.

By spiking a known concentration of D11-DMA into every sample, standard, and quality control, any analyte loss during sample processing is corrected for. The final quantification is based on the ratio of the peak area of the analyte (DMA) to the peak area of the internal standard (D11-DMA), which remains constant regardless of sample loss or instrument variability.

Caption: Conceptual diagram of analyte and internal standard processing in LC-MS.

Section 3: Experimental Protocol for Quantification

This section provides a validated, step-by-step methodology for the quantification of N,N-Dimethylaniline in a biological matrix (e.g., plasma) using D11-DMA as an internal standard.

Objective: To accurately determine the concentration of N,N-Dimethylaniline in plasma samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard.

1. Materials and Reagents:

-

N,N-Dimethylaniline (Analyte)

-

N,N-Dimethylaniline-D11 (Internal Standard)[4]

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Control Plasma

2. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of DMA and dissolve in 10 mL of methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of D11-DMA and dissolve in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (50 ng/mL): Dilute the D11-DMA stock solution in acetonitrile. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of each calibration standard, quality control sample, or unknown plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each tube. The addition of a fixed amount of IS at the earliest stage is crucial for accurate quantification.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Parameters:

-

LC System: A standard HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

DMA Transition: Q1: 122.1 -> Q3: 106.1

-

D11-DMA Transition: Q1: 133.2 -> Q3: 112.1

-

5. Data Analysis:

-

Integrate the peak areas for both the DMA and D11-DMA MRM transitions.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of DMA) / (Peak Area of D11-DMA).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Perform a linear regression analysis on the calibration curve (y = mx + c), where y is the PAR and x is the concentration.

-

Determine the concentration of DMA in unknown samples by interpolating their PAR values from the calibration curve.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Conclusion

N,N-Dimethylaniline-D11 is a powerful tool for researchers requiring precise quantification of its unlabeled analogue. Its molecular weight of 132.25 g/mol , a direct result of extensive deuterium labeling, provides the necessary mass shift for clear differentiation in mass spectrometry[3]. The principle of isotope dilution, enabled by the near-identical chemical behavior of D11-DMA and DMA, forms the basis of a robust, reliable, and self-validating analytical method. The protocol detailed herein represents a standard and field-proven approach, demonstrating how a fundamental understanding of molecular weight and isotopic labeling translates directly into superior data quality in a research and development setting.

References

-

PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). N,N-dimethyl aniline. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylaniline-D11. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline.

-

NileRed. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for. YouTube. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). Direct Analysis in Real Time mass spectrometry and its application for the analysis of polydimethylsiloxanes. Retrieved from [Link]

-

Toronto Research Chemicals. (n.d.). N,N-Dimethylaniline-d11. Fisher Scientific. Retrieved from [Link]

-

MDPI. (2023). Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. Retrieved from [Link]

-

MIT-IVY Industry. (n.d.). High Performance 6334-18-5 - N,N-Dimethylaniline for synthesis. Retrieved from [Link]

-

Eurisotop. (n.d.). N,N-DIMETHYLANILINE (D11, 98%). Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. China High Performance 6334-18-5 - N,N-Dimethylaniline for synthesis. CAS 121-69-7, EC Number 204-493-5, chemical formula C8H11N – Mit-ivy factory and manufacturers | Mit-ivy [mit-ivy.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-Dimethylaniline-d11, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.no]

- 5. Benzenamine, N,N-dimethyl- [webbook.nist.gov]

- 6. clearsynth.com [clearsynth.com]

- 7. N,N-Dimethylaniline for synthesis 121-69-7 [sigmaaldrich.com]

- 8. Showing Compound N,N-Dimethylaniline (FDB005128) - FooDB [foodb.ca]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Safe Handling of N,N-Dimethylaniline-D11 for Research Applications

Introduction: The Isotopic Edge in Modern Research

N,N-Dimethylaniline-D11 (CAS No: 85785-00-8) is a stable isotope-labeled (SIL) analog of N,N-Dimethylaniline.[1] In this molecule, all eleven hydrogen atoms—five on the phenyl ring and six on the two methyl groups—are replaced with their heavy isotope, deuterium. This substitution renders the molecule an invaluable tool for researchers, particularly in mass spectrometry-based quantitative analysis, where it serves as a robust internal standard.

The utility of deuterated compounds stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, causing reactions that involve the cleavage of this bond to proceed more slowly.[2] This can significantly alter a compound's metabolic fate, a factor of immense interest in drug development. While this isotopic substitution does not alter the fundamental chemical reactivity, it necessitates specific handling protocols to preserve its isotopic purity, which is paramount for its function. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of N,N-Dimethylaniline-D11, grounded in established safety data and best practices for isotopically labeled compounds.

Section 1: Hazard Identification and GHS Classification

The primary hazards of N,N-Dimethylaniline-D11 are analogous to its non-deuterated counterpart. It is classified as a toxic and environmentally hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and universal framework for understanding these risks.

The GHS classification for N,N-Dimethylaniline-D11 is summarized below.[3]

| Pictogram(s) | Signal Word | Hazard Statements (H-Statements) |

| Danger | H227: Combustible liquid. H301: Toxic if swallowed. H312: Harmful in contact with skin. H319: Causes serious eye irritation. H351: Suspected of causing cancer. H411: Toxic to aquatic life with long lasting effects.[3][4][5][6] |

Understanding the GHS Pictograms

The pictograms provide an immediate visual warning of the primary hazards associated with N,N-Dimethylaniline-D11.

Caption: GHS pictograms indicating the primary hazards of the substance.

Section 2: Toxicological Profile

While specific toxicological studies on the D11-isotopologue are limited, its toxicological profile is reasonably extrapolated from the extensive data available for N,N-Dimethylaniline. The primary routes of exposure are inhalation, skin absorption, and ingestion.[7]

-

Acute Toxicity: The compound is toxic if swallowed, inhaled, or absorbed through the skin.[4][7][8] Acute exposure can lead to effects on the central nervous system (CNS) and circulatory system, with symptoms including headache, dizziness, and cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood).[7] Absorption into the body leads to the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen.

-

Organ Toxicity: Chronic exposure may result in damage to the blood, kidneys, liver, and spleen.[7][9][10]

-

Carcinogenicity: N,N-Dimethylaniline is suspected of causing cancer.[3][4][5] Animal studies have shown an increased incidence of tumors in the spleen and forestomach.[7][10]

Section 3: Physical and Chemical Properties

The deuteration of N,N-Dimethylaniline results in a slight increase in its molecular weight and density, but other physical properties like boiling point and flash point remain very similar. This similarity is the basis for treating the safety protocols of the two compounds as nearly identical.

| Property | N,N-Dimethylaniline-D11 | N,N-Dimethylaniline (for comparison) |

| Molecular Formula | C₈D₁₁N | C₈H₁₁N[11] |

| Molecular Weight | 132.25 g/mol [1] | 121.18 g/mol [7][11] |

| CAS Number | 85785-00-8[1][3] | 121-69-7[11] |

| Appearance | Yellow to brown oily liquid[7] | Yellow to brown oily liquid[7][11] |

| Boiling Point | Not specified, expected ~193-194 °C | 193-194 °C[11][12][13] |

| Flash Point | ~63 °C (145 °F) [Combustible Liquid][3] | 63 °C (145 °F)[12][13] |

| Density | >1 g/mL (expected) | ~0.956 g/mL at 25 °C[12] |

| Solubility in Water | Limited | 1 g/L at 20 °C[11] |

Section 4: Protocols for Safe Handling and Storage

The dual nature of N,N-Dimethylaniline-D11—its inherent chemical toxicity and its function as an isotopically sensitive material—demands a rigorous and multi-faceted approach to handling and storage.

Engineering Controls and Personal Protective Equipment (PPE)

All work with N,N-Dimethylaniline-D11 must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][14] The following PPE is mandatory:

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: An impervious lab coat or coveralls.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Viton® or laminate film). Standard nitrile gloves may not offer sufficient protection for prolonged contact; always check manufacturer-specific breakthrough times.

Step-by-Step Handling Protocol

The causality behind these steps is to prevent chemical exposure while simultaneously protecting the high-value deuterated compound from isotopic dilution.

-

Preparation: Assemble all necessary equipment inside the chemical fume hood before retrieving the compound. This includes glassware, syringes, and deuterated solvents.

-

Inert Atmosphere: Many deuterated compounds are hygroscopic and susceptible to Hydrogen-Deuterium (H-D) exchange with atmospheric moisture.[2][15] To maintain isotopic purity, handle the compound under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Aliquotting: If using a septum-sealed bottle, use a dry syringe to withdraw the required amount. For screw-cap vials, briefly open the container under a positive pressure flow of inert gas.

-

Closure: Tightly seal the container immediately after use to prevent exposure to air and moisture.[15]

-

Cleanup: Decontaminate all surfaces and equipment after use. Wash hands thoroughly after handling.[5]

Caption: Step-by-step procedure for managing an accidental spill.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [8][16]Do not use a solid water jet, as it may scatter and spread the fire.

-

Specific Hazards: The substance is a combustible liquid. [3]Vapors are heavier than air and may form explosive mixtures with air. [8]Hazardous combustion products include toxic nitrogen oxides (NOx) and carbon monoxide (CO). [8][14]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [8][14]

Section 6: Disposal Considerations

Waste N,N-Dimethylaniline-D11 and contaminated materials must be treated as hazardous chemical waste. [2]

-

Segregation: Do not mix with other waste streams. Keep deuterated waste separate and clearly labeled. [2]* Containerization: Collect waste in a designated, sealed, and properly labeled container.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service. Adhere strictly to all local, state, and federal environmental regulations. [3]Avoid release to the environment. [3][5]

Conclusion

N,N-Dimethylaniline-D11 is a powerful analytical tool whose safe and effective use hinges on a thorough understanding of its dual characteristics. It is a toxic substance that demands the highest standards of chemical safety, including the use of engineering controls and appropriate PPE. Concurrently, its identity as a deuterated compound requires meticulous handling to prevent isotopic dilution from environmental moisture. By adhering to the comprehensive protocols outlined in this guide, researchers can mitigate the risks, ensure the integrity of their experimental materials, and maintain a safe laboratory environment.

References

- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter

- Exploring N,N-Dimethylaniline: Properties, Applications, and Industry Insights. Unknown Source.

- N,N-Dimethylaniline-D11 | C8H11N | CID 101367365.

- Technical Support Center: Handling and Storing Deuter

- N,N-Dimethylaniline | C8H11N | CID 949.

- SAFETY DATA SHEET - N,N-Dimethylaniline-d11. Chem Service.

- N,N-DIMETHYLANILINE. CAMEO Chemicals, NOAA.

- N, N- Dimethylaniline Safety D

- Safety Data Sheet: N,N-dimethylaniline. Carl ROTH.

- Safety Data Sheet - N,N-Dimethylaniline. DC Fine Chemicals.

- N,N-dimethyl aniline, 121-69-7. The Good Scents Company.

- N,N-Dimethylaniline Safety D

- SAFETY DATA SHEET - N,N-Dimethylaniline. Fisher Scientific.

- Material Safety Data Sheet - N,N-Dimethylaniline MSDS. Sciencelab.com.

- SAFETY DATA SHEET - N,N-Dimethylaniline. Sigma-Aldrich.

- N,N-Dimethylaniline - SAFETY D

- N,N-Dimethylaniline - IDLH. NIOSH, CDC.

- N,N-Dimethylaniline. Wikipedia.

- Safety D

- N,N-Dimethylaniline.

Sources

- 1. N,N-Dimethylaniline-D11 | C8H11N | CID 101367365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdn.chemservice.com [cdn.chemservice.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. thermofishersci.in [thermofishersci.in]

- 7. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 11. innospk.com [innospk.com]

- 12. N,N-dimethyl aniline, 121-69-7 [thegoodscentscompany.com]

- 13. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. N,N-DIMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Versatile Role of Deuterated N,N-Dimethylaniline in Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Beyond a Heavier Isotope

In the landscape of modern analytical and mechanistic chemistry, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), offers a powerful tool to unravel complex processes and enhance measurement precision. Deuterated N,N-Dimethylaniline, a molecule where the hydrogen atoms on the two methyl groups are replaced with deuterium, stands as a prime example of this principle in action. While chemically similar to its proteo-analog, the increased mass and stronger carbon-deuterium (C-D) bond impart unique physicochemical properties that are invaluable across a spectrum of scientific disciplines. This technical guide provides an in-depth exploration of the core applications of deuterated N,N-Dimethylaniline, offering both the theoretical underpinnings and practical, field-proven insights for its effective implementation in the laboratory. We will delve into its critical role as an internal standard for mass spectrometry, its application in elucidating reaction mechanisms through the kinetic isotope effect, and its utility in drug metabolism and pharmacokinetic (DMPK) studies.

Physicochemical Properties and Synthesis

N,N-Dimethylaniline is a tertiary amine featuring a dimethylamino group attached to a phenyl group.[1] The deuterated analogue, most commonly N,N-Dimethyl-d6-aniline, maintains the same core structure but with a significant isotopic enrichment. Commercially available N,N-Dimethyl-d6-aniline typically boasts an isotopic enrichment of 98 atom % D.[2]

| Property | N,N-Dimethylaniline | N,N-Dimethyl-d6-aniline |

| Molecular Formula | C₈H₁₁N | C₈H₅D₆N |

| Molecular Weight | 121.18 g/mol [1] | 127.22 g/mol [2] |

| Appearance | Colorless to yellowish oily liquid[1] | Similar to proteo-analog |

| Boiling Point | 194 °C[1] | Similar to proteo-analog |

| Melting Point | 2 °C[1] | Similar to proteo-analog |

| Isotopic Purity | N/A | Typically ≥ 98 atom % D[2] |

Table 1: Comparative Physicochemical Properties of N,N-Dimethylaniline and its Deuterated Analog.

The synthesis of N,N-Dimethylaniline is typically achieved through the alkylation of aniline with methanol in the presence of an acid catalyst.[1] The synthesis of N,N-Dimethyl-d6-aniline follows a similar principle, utilizing a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the reaction with aniline.

Application I: The Gold Standard Internal Standard in Quantitative Mass Spectrometry

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[3][4] Deuterated N,N-Dimethylaniline is an ideal SIL-IS for the quantification of its non-deuterated counterpart for several key reasons:

-

Co-elution: Due to its nearly identical physicochemical properties, the deuterated standard co-elutes with the analyte during chromatographic separation. This ensures that both compounds experience the same ionization conditions at the same time.[3]

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. As the SIL-IS is affected by these matrix effects in the same way as the analyte, it provides a reliable means of correction.

-

Compensation for Sample Preparation Variability: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the SIL-IS, thus normalizing the final result.[3]

Experimental Protocol: Quantification of N,N-Dimethylaniline in Human Plasma by LC-MS/MS

This protocol provides a robust framework for the quantification of N,N-Dimethylaniline in a biological matrix, adapted from established methods for similar small molecules.[3]

1. Materials and Reagents:

-

N,N-Dimethylaniline (analyte)

-

N,N-Dimethyl-d6-aniline (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N,N-Dimethylaniline and N,N-Dimethyl-d6-aniline in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the N,N-Dimethylaniline stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the N,N-Dimethyl-d6-aniline stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution to each tube.

-

Vortex briefly to ensure thorough mixing.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components and a reasonable run time.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| N,N-Dimethylaniline | 122.1 | 120.1 (loss of H₂) |

| N,N-Dimethyl-d6-aniline | 128.2 | 126.2 (loss of D₂) |

Table 2: Suggested Multiple Reaction Monitoring (MRM) transitions for N,N-Dimethylaniline and its deuterated internal standard. Note: These transitions are predictive and should be optimized during method development. The fragmentation of the molecular ion to lose a hydrogen molecule is a known pathway for anilines.[5]

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of N,N-Dimethylaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Workflow for the quantification of N,N-Dimethylaniline using a deuterated internal standard.

Application II: Probing Reaction Mechanisms with the Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium leads to a stronger C-D bond compared to the C-H bond. This difference in bond strength can result in a slower rate for reactions where the C-H bond is broken in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[6] A primary KIE (kH/kD > 1) provides strong evidence that the C-H bond is indeed cleaved in the rate-limiting step.

Deuterated N,N-Dimethylaniline is particularly useful for studying enzymatic reactions, such as those mediated by cytochrome P450 (CYP450) enzymes, which are central to drug metabolism.[7] The N-demethylation of N,N-Dimethylaniline is a classic example of a CYP450-catalyzed reaction, and KIE studies using N,N-Dimethyl-d6-aniline have been instrumental in understanding the underlying mechanism.

Experimental Protocol: Determining the KIE of N,N-Dimethylaniline N-demethylation

This protocol outlines a competitive method for determining the intramolecular KIE, adapted from published methodologies.[6][8]

1. Materials and Reagents:

-

N-methyl-N-(trideuteriomethyl)aniline (for intramolecular KIE) or a 1:1 mixture of N,N-Dimethylaniline and N,N-Dimethyl-d6-aniline (for intermolecular KIE).

-

Enzyme source (e.g., human liver microsomes or a specific recombinant CYP450 enzyme).

-

NADPH regenerating system (or NADPH).

-

Phosphate buffer (pH 7.4).

-

Quenching solution (e.g., cold acetonitrile).

-

GC-MS system.

2. Reaction Procedure:

-

Prepare a reaction mixture containing the enzyme source, NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate (either N-methyl-N-(trideuteriomethyl)aniline or the 1:1 mixture).

-

Incubate at 37°C for a predetermined time (ensure the reaction does not go to completion, typically <20% conversion).

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by GC-MS.

3. GC-MS Analysis:

-

Develop a GC method capable of separating the substrate from the N-demethylated product (N-methylaniline).

-

Operate the mass spectrometer in electron ionization (EI) mode and monitor the molecular ions of the deuterated and non-deuterated species.

4. Data Analysis and KIE Calculation:

-

For the intramolecular KIE, determine the ratio of the two N-demethylated products: N-methylaniline and N-methyl-d3-aniline. The KIE is the inverse of this ratio.

-

For the intermolecular KIE, the calculation is more complex and involves measuring the ratio of remaining deuterated and non-deuterated substrate at different time points. The KIE can be calculated using the following equation: kH/kD = ln(1 - f) / ln(1 - f * (Rt / R₀)) where:

-

f is the fractional conversion of the non-deuterated substrate.

-

Rt is the ratio of deuterated to non-deuterated substrate at time t.

-

R₀ is the initial ratio of deuterated to non-deuterated substrate.[6]

-

Caption: Logical workflow for a kinetic isotope effect experiment to probe a reaction mechanism.

Application III: A Valuable Tool in Drug Metabolism and Pharmacokinetic (DMPK) Studies

The insights gained from KIE studies have direct implications for drug development. The N-demethylation of N,N-Dimethylaniline is a metabolic pathway that can also occur for drug candidates containing a dimethylamino moiety.[9] By understanding the mechanism and the rate-limiting steps of such metabolic transformations, medicinal chemists can strategically introduce deuterium at metabolically labile positions to slow down metabolism. This can lead to:

-

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life and increased bioavailability.

-

Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration can reduce its production.

-

Enhanced Therapeutic Efficacy: By maintaining therapeutic concentrations for a longer duration, the efficacy of a drug may be improved.

Deuterated N,N-Dimethylaniline can be used as a probe substrate in in vitro metabolic assays to characterize the activity and KIE of different enzyme systems (e.g., from different species or individuals), providing valuable data for preclinical drug development.

Conclusion: An Indispensable Tool for the Modern Scientist

Deuterated N,N-Dimethylaniline is far more than just a heavier version of its parent compound. Its applications as a high-fidelity internal standard in quantitative mass spectrometry, a sensitive probe for elucidating reaction mechanisms, and a strategic tool in drug metabolism studies underscore its importance in modern scientific research. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the unique properties of this versatile molecule to achieve more accurate results, deeper mechanistic understanding, and ultimately, to accelerate the pace of discovery and innovation.

References

- Barbieri, A., De Gennaro, M., Di Stefano, S., Lanzalunga, O., Lapi, A., Mazzonna, M., Olivo, G., & Ticconi, B. (2015). Isotope Effect Profiles in the N-demethylation of N,N-dimethylanilines. A Key to Determine the pKa of Nonheme Fe(III)-OH Complexes. The Royal Society of Chemistry.

- Shaik, S., Kumar, D., de Visser, S. P., Altun, A., & Thiel, W. (2010). Theoretical Study of N-Demethylation of Substituted N,N-Dimethylanilines by Cytochrome P450: The Mechanistic Significance of Kinetic Isotope Effect Profiles. The Journal of Physical Chemistry B, 114(34), 11079-11091.

- De Gennaro, M., Barbieri, A., Di Stefano, S., Lanzalunga, O., Lapi, A., Mazzonna, M., Olivo, G., & Ticconi, B. (2015). Isotope effect profiles in the N-demethylation of N,N-dimethylanilines: a key to determine the pKa of nonheme Fe(iii)–OH complexes.

-

Heriot-Watt University. A Laboratory Experiment for Illustrating the Kinetic Isotope Effect. Available from: [Link].

-

Alpha Chemika. Certificate of Analysis: N,N-DIMETHYLANILINE For Synthesis. Available from: [Link].

- Gies, A. P., & Lee, H. K. (2014). Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants.

- Papagiannopoulos, A., Raptis, V., & Gika, H. (2022). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Metabolites, 12(10), 947.

-

Ottokemi. N-N-Dimethylaniline, 98%. Available from: [Link].

- Gies, A. P., & Lee, H. K. (2014). 3.34. Sample Preparation of Complex Biological Samples in the Analysis of Trace-Level Contaminants.

- Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). N,N-Dimethylaniline. IARC monographs on the evaluation of carcinogenic risks to humans, 57, 345–355.

-

Human Metabolome Database. Showing metabocard for N,N-Dimethylaniline (HMDB0001020). Available from: [Link].

-

Occupational Safety and Health Administration. N,N-Dimethylaniline. Method no.: PV2064. Available from: [Link].

-